molecular formula C18H16ClN3O3S B2898902 3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 906159-96-4

3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2898902
CAS No.: 906159-96-4
M. Wt: 389.85
InChI Key: UCHPUTMCBQAXAL-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (molecular formula: C₁₈H₁₆ClN₃O₃S, molecular weight: 389.86 g/mol) is a sulfonamide derivative featuring a pyridazine ring substituted with an ethoxy group and a chlorinated benzene sulfonamide moiety. Key physicochemical properties include a logP of 4.41 (indicating high lipophilicity), logSw (water solubility) of -4.45, and a polar surface area of 69.38 Ų .

Properties

IUPAC Name

3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHPUTMCBQAXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in treating bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Sulfonamides are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with analogs in terms of structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP Key Biological Activity/Findings References
Target Compound C₁₈H₁₆ClN₃O₃S 389.86 3-Cl, 6-ethoxy-pyridazine 4.41 Not explicitly reported (structural focus)
2-Chloro-N-[3-(6-ethoxy-3-pyridazinyl)phenyl]-5-nitrobenzenesulfonamide C₁₈H₁₅ClN₄O₅S 434.85 2-Cl, 5-NO₂, 6-ethoxy-pyridazine N/A No bioactivity data reported
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₉N₃O₄S 433.48 4-OCH₃, quinazolinone core N/A 47.1% COX-2 inhibition at 20 μM
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide C₁₉H₁₆F₃N₃O₃S 423.41 2-CF₃, 6-ethoxy-pyridazine N/A No bioactivity data reported
Celecoxib (Reference) C₁₇H₁₄N₃O₂S 381.37 Pyrazole, 4-methylsulfonylphenyl 3.5 80.1% COX-2 inhibition at 1 μM

Key Findings from Comparative Analysis:

Structural Influence on Lipophilicity: The target compound’s logP (4.41) is higher than that of celecoxib (3.5), suggesting greater lipid solubility, which may enhance cellular uptake but reduce aqueous solubility .

Impact of Substituents on Bioactivity: The methoxy-substituted quinazolinone derivative (47.1% COX-2 inhibition) demonstrates that electron-donating groups (e.g., -OCH₃) enhance interaction with COX-2’s hydrophobic pocket . Nitro-substituted analogs (e.g., 2-chloro-5-nitro derivative) are untested for COX-2 activity but may exhibit stronger electron-withdrawing effects, altering binding affinity .

Synthetic Challenges :

  • highlights that cyclization reactions (e.g., triazole formation) require precise conditions (reflux in NaOH/HCl), which may influence the purity and yield of sulfonamide derivatives .

Biological Activity

3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, commonly known as sulfa drugs, are a class of synthetic bacteriostatic antimicrobials that have historically been used to treat bacterial infections. This article delves into the biological activity of this specific compound, exploring its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is C16H17ClN2O2S. Its structure includes a sulfonamide group attached to a chloro-substituted phenyl ring and a pyridazine moiety, which may contribute to its biological properties.

PropertyValue
Molecular Weight336.84 g/mol
SMILESCC(=O)Nc1ccc(S(=O)(=O)N)c(c1)Cl
InChIInChI=1S/C16H17ClN2O2S/c1-12(20)15-4-5-16(18)19(21,22)14-11-13(17)6-8-9-10(14)3/h4-5,11H,6-8H2,1H3,(H,21,22)

Sulfonamides primarily exert their antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. This inhibition leads to a depletion of folate levels in bacteria, ultimately hindering their growth and reproduction. The presence of the ethoxypyridazine moiety in this compound may enhance its affinity for the target enzyme or improve its pharmacokinetic properties.

Biological Activity

Recent studies have highlighted various biological activities associated with sulfonamide derivatives:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. Its efficacy can be attributed to the structural modifications that enhance its interaction with bacterial targets.
  • Antitumor Activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. The specific activity of 3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide in cancer models remains an area for further investigation.
  • Anti-inflammatory Effects : Sulfonamides have also been explored for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modifications in the sulfonamide structure could lead to enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus .
  • Antitumor Potential : Research published in Cancer Letters indicated that certain sulfonamide derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways .

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